A Comprehensive Technical Guide to Ethyl Acetoacetate Sodium Salt
A Comprehensive Technical Guide to Ethyl Acetoacetate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetoacetate (B1235776) sodium salt, a key intermediate in organic synthesis, is the sodium enolate of ethyl acetoacetate. This white to light yellow powder is a versatile reagent widely employed in the formation of carbon-carbon bonds and the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the nucleophilic character of the enolate, making it a valuable tool in acetoacetic ester synthesis, Knoevenagel condensation, and Hantzsch pyridine (B92270) synthesis, among other reactions. This guide provides an in-depth overview of its properties, synthesis, and key applications, complete with experimental protocols and visual aids to support researchers and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
Ethyl acetoacetate sodium salt is a stable compound under recommended storage conditions. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 20412-62-8 | [1] |
| Molecular Formula | C₆H₉NaO₃ | |
| Molecular Weight | 152.12 g/mol | |
| Appearance | White to light yellow to beige powder or crystals | |
| Melting Point | 168 °C (decomposes) | |
| Solubility | Soluble in water. | [2] |
| Storage | Store at 2-8°C |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of ethyl acetoacetate shows characteristic peaks for the C=O stretching of the ketone and ester groups. Upon formation of the sodium salt, the enolate structure leads to a delocalization of the negative charge, which is reflected in the IR spectrum. A representative IR spectrum for ethyl acetoacetate is available, and the changes upon enolate formation can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of ethyl acetoacetate are well-documented.[3][4][5][6] The presence of both keto and enol tautomers at room temperature is evident in the spectra. The addition of a base to form the sodium salt leads to the disappearance of the signals corresponding to the α-protons of the keto form and the vinyl and hydroxyl protons of the enol form, and the appearance of a new set of signals corresponding to the enolate.[3]
Synthesis of Ethyl Acetoacetate Sodium Salt
Ethyl acetoacetate sodium salt is typically prepared in situ or isolated from the Claisen condensation of ethyl acetate (B1210297).
Experimental Protocol: Claisen Condensation
This classic laboratory procedure involves the self-condensation of ethyl acetate in the presence of a strong base, such as sodium ethoxide, which is often generated from sodium metal and a catalytic amount of ethanol (B145695).
Materials:
-
Ethyl acetate (anhydrous)
-
Sodium metal
-
Ethanol (absolute)
-
Inert solvent (e.g., toluene, xylene)
-
Apparatus for reflux with exclusion of moisture
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a dispersion of sodium metal in an inert solvent is prepared.
-
A small amount of absolute ethanol is added to initiate the formation of sodium ethoxide.
-
Anhydrous ethyl acetate is then added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated at reflux until all the sodium has reacted.
-
The resulting thick slurry contains the ethyl acetoacetate sodium salt, which can be used directly in subsequent reactions or isolated by filtration and washing with a non-polar solvent.
Key Synthetic Applications
Ethyl acetoacetate sodium salt is a cornerstone in the synthesis of a multitude of organic compounds, particularly in the pharmaceutical industry. Its utility is highlighted in the following key reactions.
Acetoacetic Ester Synthesis
This synthesis allows for the preparation of α-substituted and α,α-disubstituted acetones. The enolate of ethyl acetoacetate is alkylated with an alkyl halide, followed by hydrolysis and decarboxylation.
Materials:
-
Ethyl acetoacetate sodium salt
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous ethanol or other suitable solvent
-
Apparatus for reflux
Procedure:
-
Ethyl acetoacetate sodium salt is dissolved or suspended in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The alkyl halide is added dropwise to the stirred solution at room temperature or with gentle heating.
-
The reaction mixture is then heated at reflux for a specified period to ensure complete reaction.
-
After cooling, the precipitated sodium halide is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude α-alkylated ethyl acetoacetate, which can be purified by distillation.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl acetoacetate, in the presence of a basic catalyst. The use of ethyl acetoacetate sodium salt can simplify the procedure by eliminating the need for an additional base.
Materials:
-
Ethyl acetoacetate sodium salt
-
Aromatic aldehyde (e.g., benzaldehyde)
-
A suitable solvent (e.g., ethanol, toluene)
-
Apparatus for azeotropic removal of water (Dean-Stark trap) if necessary
Procedure:
-
Ethyl acetoacetate sodium salt and the aromatic aldehyde are dissolved in a suitable solvent in a round-bottom flask.
-
The reaction mixture is heated at reflux. If water is formed during the reaction, it can be removed azeotropically using a Dean-Stark trap to drive the equilibrium towards the product.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product can be purified by recrystallization or column chromatography.
Hantzsch Pyridine Synthesis
This multi-component reaction is a classic method for the synthesis of dihydropyridines, which can then be oxidized to pyridines. The reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate). Using ethyl acetoacetate sodium salt can facilitate the initial condensation steps.
Materials:
-
Ethyl acetoacetate sodium salt
-
An aldehyde (e.g., formaldehyde, benzaldehyde)
-
Ammonium acetate
-
A suitable solvent (e.g., ethanol, acetic acid)
-
Apparatus for reflux
Procedure:
-
In a round-bottom flask, ethyl acetoacetate sodium salt, the aldehyde, and ammonium acetate are combined in a suitable solvent.
-
The mixture is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the dihydropyridine (B1217469) product often precipitates out of the solution.
-
The product is collected by filtration and can be purified by recrystallization.[7][8][9][10]
Conclusion
Ethyl acetoacetate sodium salt is an indispensable reagent in organic synthesis, offering a convenient and efficient route to a wide range of valuable compounds. Its role in the formation of carbon-carbon bonds and the construction of heterocyclic systems makes it particularly important in the field of medicinal chemistry and drug development. This guide has provided a detailed overview of its properties, synthesis, and key applications, with the aim of equipping researchers and scientists with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. アセト酢酸エチル ナトリウム塩 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethyl acetoacetate(141-97-9) 13C NMR [m.chemicalbook.com]
- 5. Ethyl acetoacetate(141-97-9) 1H NMR [m.chemicalbook.com]
- 6. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. nanobioletters.com [nanobioletters.com]
